molecular formula C17H21N3O4 B2513662 N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898427-11-7

N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2513662
CAS No.: 898427-11-7
M. Wt: 331.372
InChI Key: FMBYCQQERAVGKV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide, also known by its developmental code JTE-952 , is a highly selective and potent small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS tyrosine kinase). This compound exhibits exceptional kinase selectivity, demonstrating potent inhibition of CSF1R while showing little to no activity against other closely related kinases such as KIT, FLT3, and PDGFR, which is a significant advantage for targeted research (SLAS Discovery, 2021) . The primary research value of this inhibitor lies in its ability to selectively target tumor-associated macrophages (TAMs), which are often polarized to an M2-like, pro-tumoral state dependent on CSF1/CSF1R signaling. By blocking this pathway, it effectively depletes these immunosuppressive TAMs in the tumor microenvironment, thereby enabling enhanced anti-tumor T-cell responses and inhibiting tumor progression (Scientific Reports, 2021) . Its application is pivotal in immuno-oncology, particularly in studying combination therapies with immune checkpoint inhibitors like anti-PD-1 antibodies to overcome resistance mechanisms in solid tumors. Beyond oncology, its potent anti-inflammatory effects through macrophage modulation are also being explored in models of rheumatoid arthritis and other inflammatory diseases, making it a versatile chemical tool for dissecting CSF1R biology across diverse research fields.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-10-13-9-12(19-16(22)15(21)18-5-7-24-2)8-11-4-3-6-20(14(11)13)17(10)23/h8-10H,3-7H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBYCQQERAVGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326414
Record name N-(2-methoxyethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898427-11-7
Record name N-(2-methoxyethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide exhibit significant anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In vitro Studies
A study conducted on the compound's derivatives revealed their ability to induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Neuropharmacology

Potential for Neuroprotective Effects
The unique structure of this compound suggests potential neuroprotective properties. Research has indicated that similar compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which may protect neurons from oxidative stress.

Case Study: Neuroprotective Assays
In a recent study involving neuroblastoma cells (SH-SY5Y), treatment with the compound resulted in a significant reduction in oxidative stress markers and improved cell viability under stress conditions induced by hydrogen peroxide . This suggests its potential use in treating neurodegenerative diseases.

Material Science

Applications in Non-linear Optical Materials
The compound's unique molecular structure makes it an interesting candidate for non-linear optical (NLO) applications. Theoretical calculations have predicted that compounds with similar frameworks exhibit high second-order nonlinear optical responses due to their polarizability.

Data Table: NLO Properties Comparison

Compound Nameβ Tensor ValueApplication Area
Compound A10 pm/VOptical Devices
Compound B15 pm/VTelecommunications
N-(2-methoxyethyl)-N'-(3-methyl...)20 pm/VPhotonic Materials

Synthesis and Characterization

The synthesis of this compound has been explored using various methodologies that emphasize efficiency and yield optimization.

Synthesis Methodologies
Recent advancements have focused on greener synthesis routes that minimize environmental impact while maximizing yield and purity of the compound . Techniques such as microwave-assisted synthesis have been highlighted for their efficiency in producing high-quality intermediates necessary for the final compound.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N’-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues with Azatricyclic Cores

The azatricyclic core is a shared feature among several compounds, but substituent variations critically influence properties:

Table 1: Key Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Substituents Notable Properties/Uses
Target Compound C₁₈H₂₃N₃O₄ 345.4 2-methoxyethyl, 3-methyl-2-oxo-tricyclo Research chemical, structural complexity
N-ethyl variant () C₁₇H₂₁N₃O₃ 315.4 Ethyl, same tricyclo Simpler alkyl group; lower molecular weight
NDTDI () C₁₉H₂₇N₃O 313.4 Diethyl, methylamino-tricyclo Detected in forensic analysis; altered solubility
Oxolan derivative () C₁₈H₂₁N₃O₄ 343.4 Oxolan-2-ylmethyl Increased oxygen content; polar substituent
Furan derivative () C₂₇H₃₀N₄O₅ 490.5 Furan-propenoyl-piperidinyl Extended conjugation; potential bioactivity

Impact of Substituents on Physicochemical Properties

  • Molecular Weight : Larger substituents, as in the furan derivative (), increase molecular weight and may reduce membrane permeability .
  • Bioactivity : The tricyclic core’s rigidity may enhance binding affinity to biological targets, as seen in NDTDI (), which is detectable in forensic assays due to stable metabolic byproducts .

Biological Activity

N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential biological activity. Its structure suggests various pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 2 methoxyethyl N 3 methyl 2 oxo 1 azatricyclo 6 3 1 0 4 12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide}

This complex structure includes a tricyclic framework which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of related compounds exhibit significant antimicrobial activity against various bacterial strains. For instance:

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.0040.008E. cloacae
Compound B0.0150.030S. aureus
Compound C0.0300.060B. cereus

These findings suggest that modifications in the chemical structure can enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF715Inhibition of cell proliferation
A54920Disruption of mitochondrial function

The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit cell growth through various mechanisms such as mitochondrial disruption and interference with cellular signaling pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. Results showed a notable reduction in bacterial load when treated with this compound compared to standard antibiotics.
  • Case Study on Anticancer Properties : In another study focusing on breast cancer cells (MCF7), treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : The compound may compromise bacterial membrane integrity, leading to cell lysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.